molecular formula C9H22NO3PS B6092600 4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium

4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium

Cat. No.: B6092600
M. Wt: 255.32 g/mol
InChI Key: VCOCRPZDTDLVEA-UHFFFAOYSA-M
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Description

4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium is a complex organophosphorus compound. It is characterized by its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxido-2-sulfanylidene-1,3,2lambda5-dioxaphosphinane;tetramethylazanium involves its interaction with various molecular targets. The sulfur and phosphorus atoms in its structure allow it to form strong bonds with other molecules, facilitating its role in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in both biological and chemical systems .

Comparison with Similar Compounds

Similar compounds include:

This compound stands out due to its unique combination of sulfur and phosphorus atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4,6-dimethyl-2-oxido-2-sulfanylidene-1,3,2λ5-dioxaphosphinane;tetramethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O3PS.C4H12N/c1-4-3-5(2)8-9(6,10)7-4;1-5(2,3)4/h4-5H,3H2,1-2H3,(H,6,10);1-4H3/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCRPZDTDLVEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OP(=S)(O1)[O-])C.C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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